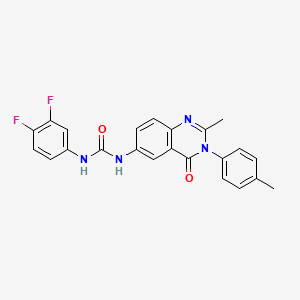
1-(3,4-Difluorophenyl)-3-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Difluorophenyl)-3-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Difluorophenyl)-3-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)urea typically involves multi-step organic reactions. A common approach might include:
Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate aniline derivatives with isocyanates or carbamates.
Introduction of the difluorophenyl group: This step may involve a nucleophilic aromatic substitution reaction where a difluorobenzene derivative is reacted with a suitable nucleophile.
Urea formation: The final step often involves the reaction of an amine with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Difluorophenyl)-3-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)urea can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized under specific conditions to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions could potentially reduce the carbonyl group to an alcohol.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Potential therapeutic applications, particularly in cancer research or as an anti-inflammatory agent.
Industry: Used in the development of new materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action for 1-(3,4-Difluorophenyl)-3-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)urea would depend on its specific target. Generally, urea derivatives can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This compound might interact with molecular targets such as kinases or proteases, disrupting key signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Difluorophenyl)-3-(4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea
- 1-(3,4-Difluorophenyl)-3-(2-methyl-4-oxo-3-(m-tolyl)-3,4-dihydroquinazolin-6-yl)urea
Uniqueness
1-(3,4-Difluorophenyl)-3-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)urea is unique due to its specific substitution pattern, which may confer distinct biological activity or chemical reactivity compared to similar compounds. The presence of the difluorophenyl group and the specific positioning of the methyl and p-tolyl groups can significantly influence its interaction with biological targets and its overall pharmacokinetic properties.
Properties
IUPAC Name |
1-(3,4-difluorophenyl)-3-[2-methyl-3-(4-methylphenyl)-4-oxoquinazolin-6-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F2N4O2/c1-13-3-7-17(8-4-13)29-14(2)26-21-10-6-15(11-18(21)22(29)30)27-23(31)28-16-5-9-19(24)20(25)12-16/h3-12H,1-2H3,(H2,27,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSGZOBDDWJDSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)NC(=O)NC4=CC(=C(C=C4)F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N1-(3-fluorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2892796.png)
![1-(2-bromobenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2892799.png)
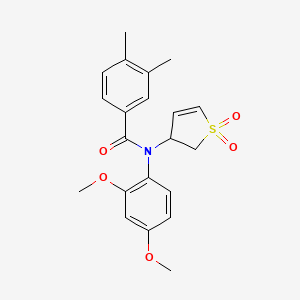
![6-((2-(azepan-1-yl)-2-oxoethyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2892801.png)
![5-[(4-Acetylpiperazin-1-yl)sulfonyl]furan-2-carboxylic acid](/img/structure/B2892803.png)
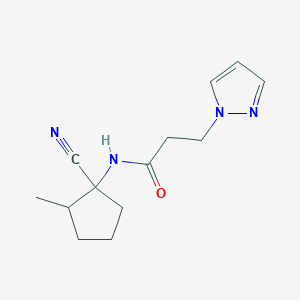
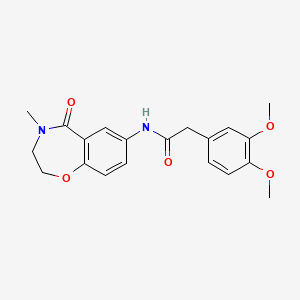
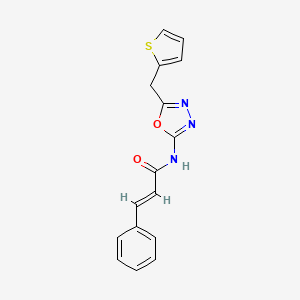
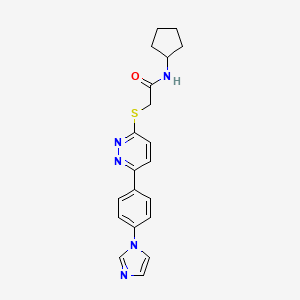
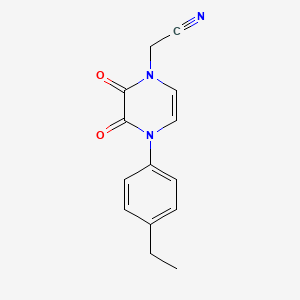
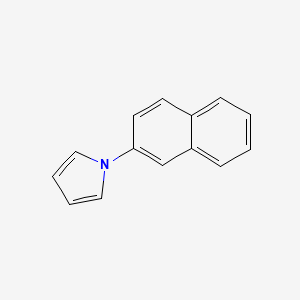
![1-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3-propylurea](/img/structure/B2892814.png)
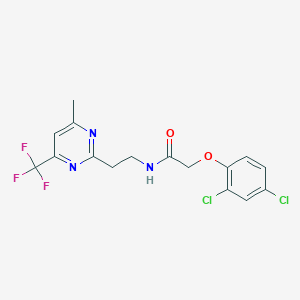
![4-{[3-(furan-2-yl)-1H-pyrazol-5-yl]formamido}-N-(quinolin-8-yl)butanamide](/img/structure/B2892818.png)
